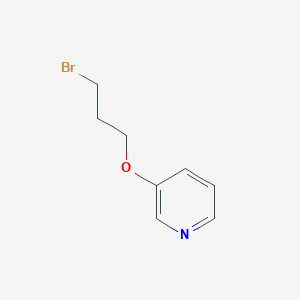

3-(3-Bromopropoxy)pyridine

Overview

Description

“3-(3-Bromopropoxy)pyridine” is a chemical compound that is used in scientific research . It is a versatile material used in organic synthesis and pharmaceutical development. It is also used in the production of other chemicals.

Synthesis Analysis

The synthesis of “3-(3-Bromopropoxy)pyridine” involves a tandem S N 2 and S N Ar reaction between 2,4,6-tribromo-3-(3-bromopropoxy)pyridine and a variety of primary amines . This reaction has been used in the synthesis of pyrido-oxazine derivatives .Molecular Structure Analysis

The molecular structure of “3-(3-Bromopropoxy)pyridine” has been studied using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

“3-(3-Bromopropoxy)pyridine” has been used in the synthesis of pyrido-oxazine derivatives . It has also been used in the production of functionalized thieno [2,3- b ]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Bromopropoxy)pyridine” include its molecular formula, molecular weight, structure, melting point, boiling point, and density .Scientific Research Applications

Generation of Acid Sites on Silica

3-(3-Bromopropoxy)pyridine has been studied in the context of generating acid sites on silica surfaces. The research by Connell and Dumesic (1987) demonstrated that pyridine adsorption on silica doped with various cations can create both Brønsted and Lewis acid sites, essential for various catalytic processes (Connell & Dumesic, 1987).

Synthesis and Analysis of Derivatives

Research by Attalla, Burnett, and Summers (1985) focused on synthesizing 3-(3′-pyridinyloxymethyl)pyridine and analyzing its properties through polarography, highlighting its potential in various chemical applications (Attalla, Burnett & Summers, 1985).

Degradation in Drinking Water

Li et al. (2017) conducted research on the degradation mechanism of pyridine, a related compound, in drinking water using a dielectric barrier discharge system. This study is relevant for understanding the environmental impact and treatment of pyridine derivatives (Li et al., 2017).

Synthesis of Pyrido-oxazine Derivatives

Pathan and Khan (2018) explored the synthesis of pyrido-oxazine derivatives using a tandem reaction involving 3-(3-bromopropoxy)pyridine. This study contributes to the development of new compounds for potential pharmaceutical applications (Pathan & Khan, 2018).

Study on Acidity of Solid Catalysts

Research by Barzetti et al. (1996) used pyridine as a probe for analyzing the surface acidity of solid catalysts. This study helps in understanding the catalytic properties of materials relevant to 3-(3-Bromopropoxy)pyridine (Barzetti et al., 1996).

Synthesis of Acyclic Pyridine C-Nucleosides

Hemel et al. (1994) synthesized derivatives of pyridine for evaluating their biological activity, providing insights into the potential medical applications of pyridine-based compounds (Hemel et al., 1994).

Safety and Hazards

properties

IUPAC Name |

3-(3-bromopropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEDVBTXDIIWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

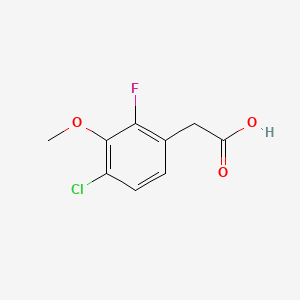

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3-(3-Bromopropoxy)pyridine as highlighted in the research?

A1: The research article demonstrates the use of 3-(3-Bromopropoxy)pyridine as a key starting material in the synthesis of pyrido-oxazine derivatives []. This is achieved through a tandem SN2 and SNAr reaction with various primary amines.

Q2: What is the significance of the regioselectivity observed in the reactions involving 3-(3-Bromopropoxy)pyridine?

A2: The research highlights that reactions involving 3-(3-Bromopropoxy)pyridine and primary amines exhibit moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring []. This selectivity is crucial for obtaining the desired pyrido-oxazine products and showcases the influence of the compound's structure on its reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)